SR8278
Overview
Description
SR8278 is a synthetic compound known for its role as an antagonist of the nuclear receptor REV-ERBα. This receptor is involved in the regulation of circadian rhythms and metabolic processes. This compound has been studied for its potential therapeutic applications in various diseases, including mood disorders and neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary target of this compound is the REV-ERBα . REV-ERBα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism .
Mode of Action
This compound acts as a REV-ERBα antagonist . It binds to the REV-ERBα receptor, inhibiting its transcriptional repression activity . This interaction leads to changes in the expression of genes regulated by this receptor .
Biochemical Pathways
The antagonistic action on REV-ERBα stimulates the expression of gluconeogenesis genes such as G6Pase and PEPCK . These genes play a key role in glucose metabolism, converting non-carbohydrate carbon substrates into glucose . This process is crucial for maintaining glucose levels in the body, especially during periods of fasting.
Result of Action
The result of this compound’s action is the upregulation of gluconeogenesis genes, leading to an increase in glucose production . This could potentially be beneficial in conditions where glucose production is impaired, such as certain metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
SR8278 is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
SR8278 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the compound .
Scientific Research Applications
Chemistry: Used as a tool to study the regulation of circadian rhythms and metabolic processes.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored as a potential therapeutic agent for mood disorders, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in research and development for the creation of new therapeutic compounds .
Comparison with Similar Compounds
Similar Compounds
GSK4112: An agonist of REV-ERBα, used to study the activation of the receptor.
SR9009: Another REV-ERBα agonist, known for its effects on metabolic processes and circadian rhythms.
Uniqueness of SR8278
This compound is unique in its ability to antagonize REV-ERBα, making it a valuable tool for studying the inhibition of this receptor. Unlike agonists such as GSK4112 and SR9009, this compound provides insights into the effects of blocking REV-ERBα activity, offering potential therapeutic applications for conditions where inhibition of this receptor is beneficial .
Biological Activity
SR8278 is a synthetic antagonist of the nuclear hormone receptor REV-ERBα, which plays a significant role in regulating circadian rhythms, metabolism, and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
REV-ERBα functions as a transcriptional repressor that regulates gene expression in response to heme binding. This compound acts as an antagonist by inhibiting the repressive activity of REV-ERBα:
- Binding Affinity : this compound binds to REV-ERBα, blocking its interaction with heme and preventing the recruitment of corepressors like NCoR. This leads to the activation of target genes normally suppressed by REV-ERBα.
- Potency : The effective concentration (EC50) for this compound is approximately 0.47 µM , indicating its potency in inhibiting REV-ERBα activity compared to other ligands like GSK4112 .
Biological Effects
This compound has been shown to influence various biological processes:
- Gene Regulation : In HepG2 cells, treatment with this compound resulted in increased expression of glucose-regulating genes such as G6Pase and PEPCK, demonstrating its role in metabolic regulation .
- Circadian Rhythms : Studies indicate that this compound can restore circadian rhythms in mood-related behaviors in models of Parkinson's disease. It has been observed to exert antidepressant and anxiolytic effects in a time-dependent manner .
Case Studies and Research Findings
-
Mood Disorders and Circadian Regulation :
- In a study involving 6-OHDA-lesioned mice, administration of this compound restored normal circadian rhythms and improved mood-related behaviors, suggesting its potential use in treating mood disorders associated with circadian disturbances .
- The antagonist's ability to modulate the expression of tyrosine hydroxylase in the ventral tegmental area was particularly noteworthy, indicating its impact on dopaminergic signaling pathways .
- Cell Viability and Stress Response :
- Pharmacodynamics and Binding Studies :
Comparative Data Table
Parameter | This compound | GSK4112 |
---|---|---|
Type | Antagonist | Agonist |
EC50 (µM) | 0.47 | Not specified |
Effects on Glucose Genes | Increases expression | Not applicable |
Impact on Circadian Rhythms | Restores normal function | Disrupts rhythm |
Model Used for Study | 6-OHDA-lesioned mice | Various (not specified) |
Limitations and Future Directions
While this compound represents a significant advancement in understanding REV-ERBα biology, it has limitations:
- Pharmacokinetics : Poor metabolic stability and a short half-life may restrict its application in vivo, necessitating further optimization of the compound or development of new analogs .
- Structural Insights : The lack of X-ray crystal structures for REV-ERBα bound to antagonists hampers the design of more effective drugs targeting this receptor .
Properties
IUPAC Name |
ethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-3-22-18(21)14-10-12-6-4-5-7-13(12)11-19(14)17(20)15-8-9-16(23-2)24-15/h4-9,14H,3,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEBLUZPSFAFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693813 | |
Record name | SR-8278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254944-66-5 | |
Record name | SR-8278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.